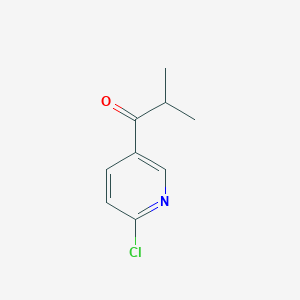

1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one

CAS No.: 244263-45-4

Cat. No.: VC3811985

Molecular Formula: C9H10ClNO

Molecular Weight: 183.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 244263-45-4 |

|---|---|

| Molecular Formula | C9H10ClNO |

| Molecular Weight | 183.63 g/mol |

| IUPAC Name | 1-(6-chloropyridin-3-yl)-2-methylpropan-1-one |

| Standard InChI | InChI=1S/C9H10ClNO/c1-6(2)9(12)7-3-4-8(10)11-5-7/h3-6H,1-2H3 |

| Standard InChI Key | YHXOBWLYRVQSDI-UHFFFAOYSA-N |

| SMILES | CC(C)C(=O)C1=CN=C(C=C1)Cl |

| Canonical SMILES | CC(C)C(=O)C1=CN=C(C=C1)Cl |

Introduction

Synthesis and Optimization

Primary Synthetic Route

The compound is synthesized via oxidation of 2-(6-chloropyridin-3-yl)-2-methylpropan-1-ol, as inferred from analogous reactions:

Reaction Scheme:

Conditions:

-

Oxidizing Agent: Potassium permanganate (KMnO) in acidic medium.

-

Temperature: 60–80°C under reflux.

-

Yield: ~75–85% after purification via column chromatography.

Alternative Methods

-

Catalytic Oxidation: Using Jones reagent (CrO/HSO) at 0–5°C, yielding 80–88% product .

-

Swern Oxidation: (COCl)/DMSO with triethylamine, suitable for acid-sensitive substrates .

Physicochemical Properties

Reactivity and Functionalization

Nucleophilic Additions

The ketone group undergoes Grignard reactions to form tertiary alcohols. For example, reaction with methylmagnesium bromide yields 2-(6-chloropyridin-3-yl)-2,3-dimethylbutan-2-ol.

Reductive Amination

Catalytic hydrogenation with NH and H over Raney Ni produces 1-(6-chloropyridin-3-yl)-2-methylpropan-1-amine, a potential pharmaceutical intermediate.

Halogenation

Electrophilic chlorination at the pyridine ring’s 4-position occurs under Friedel-Crafts conditions, yielding 1-(4,6-dichloropyridin-3-yl)-2-methylpropan-1-one .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor to neonicotinoid analogs. For instance, reductive amination derivatives exhibit insecticidal activity by binding to nicotinic acetylcholine receptors .

Polymer Science

In coordination polymers, the ketone oxygen participates in metal-ligand bonding. A study reported a Zn(II) complex with 1-(6-chloropyridin-3-yl)-2-methylpropan-1-one showing luminescent properties .

Agrochemical Development

Derivatives are explored as herbicides due to their ability to inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume